molecular formula C19H18ClN3O3 B14979477 2-{3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(propan-2-yl)acetamide

2-{3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(propan-2-yl)acetamide

Cat. No.: B14979477
M. Wt: 371.8 g/mol
InChI Key: QHDOIBXFTAEIBN-UHFFFAOYSA-N
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Description

2-{3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(propan-2-yl)acetamide is a synthetic organic compound that belongs to the class of phenoxyacetamides This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(propan-2-yl)acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable nitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate.

    Attachment of the chlorophenyl group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using 4-chlorobenzoyl chloride and an appropriate nucleophile.

    Formation of the phenoxyacetamide: The final step involves the reaction of the intermediate with isopropylamine and acetic anhydride to form the desired phenoxyacetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxyacetamides.

Scientific Research Applications

2-{3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(propan-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating bacterial infections.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-{3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit the function of certain enzymes or proteins essential for the survival of microorganisms. This inhibition can lead to the disruption of vital cellular processes, ultimately resulting in the death of the target organism.

Comparison with Similar Compounds

Similar Compounds

    Phenoxyacetamide derivatives: Compounds with similar structures but different substituents on the phenoxy or acetamide groups.

    1,2,4-Oxadiazole derivatives: Compounds containing the 1,2,4-oxadiazole ring but with different functional groups attached.

Uniqueness

2-{3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(propan-2-yl)acetamide is unique due to the combination of the chlorophenyl group and the 1,2,4-oxadiazole ring, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H18ClN3O3

Molecular Weight

371.8 g/mol

IUPAC Name

2-[3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-N-propan-2-ylacetamide

InChI

InChI=1S/C19H18ClN3O3/c1-12(2)21-17(24)11-25-16-5-3-4-14(10-16)18-22-19(26-23-18)13-6-8-15(20)9-7-13/h3-10,12H,11H2,1-2H3,(H,21,24)

InChI Key

QHDOIBXFTAEIBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)COC1=CC=CC(=C1)C2=NOC(=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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